(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with pyrrolidine derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts such as sulfuric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In the field of medicine, this compound may be explored as a potential therapeutic agent. Its ability to modulate specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties can be harnessed to create materials with desirable characteristics, such as enhanced durability or specific functional properties.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
- (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Uniqueness
Compared to similar compounds, (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione may exhibit unique properties due to the presence of the 3-methoxypropyl group
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO5/c1-27-14-6-13-23-19(15-9-11-17(28-2)12-10-15)18(21(25)22(23)26)20(24)16-7-4-3-5-8-16/h3-5,7-12,19,24H,6,13-14H2,1-2H3/b20-18+ |
InChI Key |
WVGRORMZPRSHOQ-CZIZESTLSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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